molecular formula C7H3F13N2 B3119653 Perfluoroheptanamidine CAS No. 25264-81-7

Perfluoroheptanamidine

Cat. No.: B3119653
CAS No.: 25264-81-7
M. Wt: 362.09 g/mol
InChI Key: RUGWGAKEPDIGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluoroheptanamidine, also known as 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanimidamide, is a fluorinated organic compound with the molecular formula C7H3F13N2 and a molecular weight of 362.09 g/mol . This compound is characterized by its high thermal stability and chemical resistance, making it a valuable substance in various scientific and industrial applications.

Scientific Research Applications

Perfluoroheptanamidine has a wide range of applications in scientific research, including:

Preparation Methods

Perfluoroheptanamidine can be synthesized through the reaction of perfluoroheptanoyl chloride with ammonia. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

C7F13COCl+NH3C7F13C(NH)NH2+HCl\text{C}_7\text{F}_{13}\text{COCl} + \text{NH}_3 \rightarrow \text{C}_7\text{F}_{13}\text{C(NH)}\text{NH}_2 + \text{HCl} C7​F13​COCl+NH3​→C7​F13​C(NH)NH2​+HCl

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Perfluoroheptanamidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amidine group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which perfluoroheptanamidine exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it can interact with proteins and enzymes, altering their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Perfluoroheptanamidine is unique among fluorinated compounds due to its specific structure and properties. Similar compounds include:

    Perfluorohexyloctane: Used in ophthalmology for treating dry eye disease.

    Perfluorooctanoic acid: Known for its use in the production of Teflon and other fluoropolymers.

    Perfluorobutanesulfonic acid: Utilized in various industrial applications as a surfactant.

Compared to these compounds, this compound offers a unique combination of thermal stability, chemical resistance, and versatility in scientific research and industrial applications .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F13N2/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h(H3,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGWGAKEPDIGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F13N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90895523
Record name 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25264-81-7
Record name 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluoroheptanamidine
Reactant of Route 2
Perfluoroheptanamidine
Reactant of Route 3
Reactant of Route 3
Perfluoroheptanamidine
Reactant of Route 4
Perfluoroheptanamidine
Reactant of Route 5
Perfluoroheptanamidine
Reactant of Route 6
Perfluoroheptanamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.